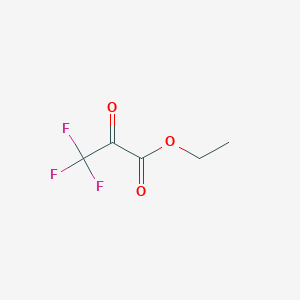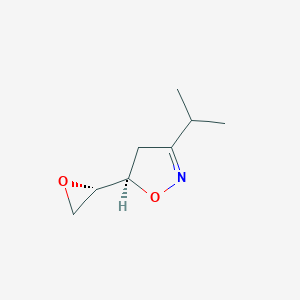
Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of isoxazole derivatives and has shown potential in various fields of research, including medicinal chemistry, biochemistry, and agriculture.
作用機序
The exact mechanism of action of Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
生化学的および生理学的効果
Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) in lab experiments is its potential to target multiple signaling pathways simultaneously. This makes it a promising candidate for the development of multi-targeted drugs. However, its complex synthesis process and limited availability can be a limitation for its use in lab experiments.
将来の方向性
There are several future directions for the research on Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI). Some of these include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the compound's potential applications in agriculture, particularly as a pesticide.
4. Exploration of its potential as a lead compound for the development of novel drugs for various diseases.
5. Evaluation of its safety and toxicity profile in preclinical and clinical studies.
Conclusion
Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) is a promising compound with potential applications in various fields of research. Its complex synthesis process and limited availability can be a limitation for its use in lab experiments. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
合成法
The synthesis of Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) is a complex process that involves the reaction of isoxazole with 2-bromo-2-methylpropane in the presence of a strong base. The resulting compound is then treated with hydrogen peroxide to produce the desired product.
科学的研究の応用
Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
CAS番号 |
147289-09-6 |
|---|---|
製品名 |
Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)-(9CI) |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(5R)-5-[(2S)-oxiran-2-yl]-3-propan-2-yl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(11-9-6)8-4-10-8/h5,7-8H,3-4H2,1-2H3/t7-,8+/m1/s1 |
InChIキー |
JTBHEBWGFALFEC-SFYZADRCSA-N |
異性体SMILES |
CC(C)C1=NO[C@H](C1)[C@@H]2CO2 |
SMILES |
CC(C)C1=NOC(C1)C2CO2 |
正規SMILES |
CC(C)C1=NOC(C1)C2CO2 |
同義語 |
Isoxazole, 4,5-dihydro-3-(1-methylethyl)-5-oxiranyl-, (R*,S*)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



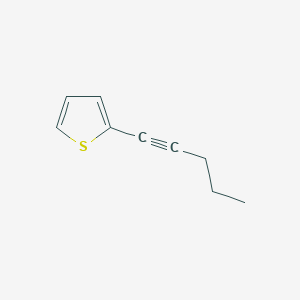
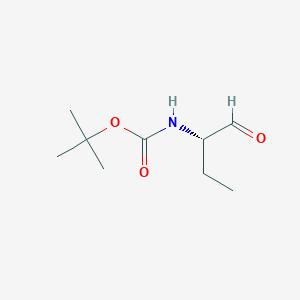
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
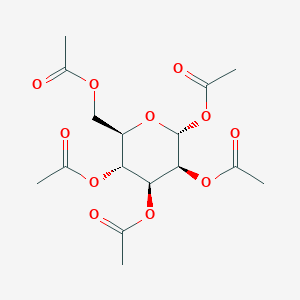
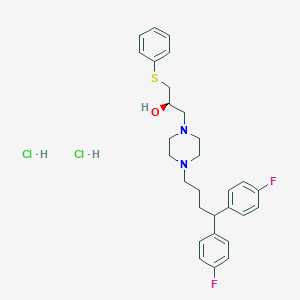
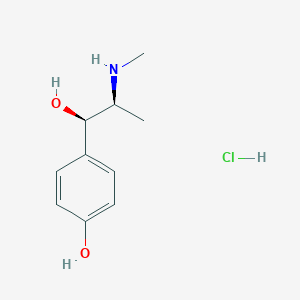
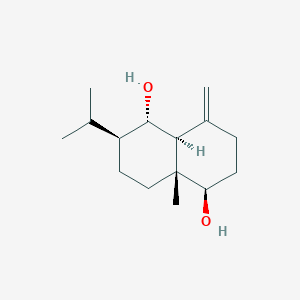
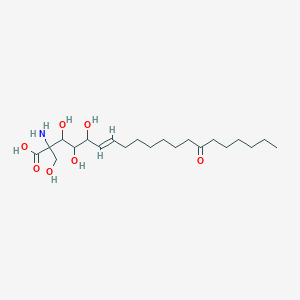
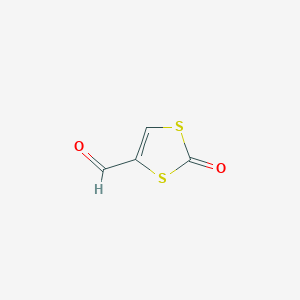
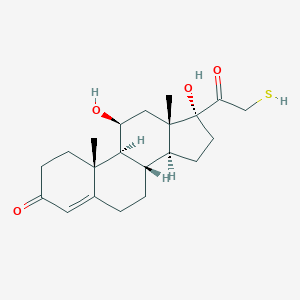
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)
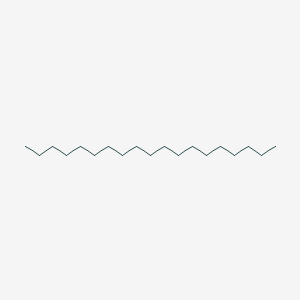
![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)
